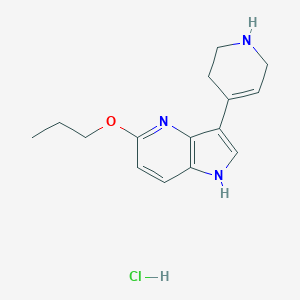
CP 94253 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CP94253 is a chemical compound known for its potent and selective agonist activity at the serotonin 5-HT1B receptor. It has a molecular formula of C15H19N3O and a molar mass of 257.337 g/mol . This compound has been extensively studied for its effects on behavior and neurotransmission, particularly in the context of serotonin-mediated processes .
科学的研究の応用
CP94253 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of serotonin receptor agonists.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Explored for potential therapeutic applications in conditions such as depression, anxiety, and obesity.
Industry: Used in the development of new pharmaceuticals targeting the serotonin system.
作用機序
CP94253 exerts its effects by selectively binding to and activating the serotonin 5-HT1B receptor. This receptor is involved in the regulation of neurotransmitter release, particularly serotonin and dopamine. Activation of the 5-HT1B receptor by CP94253 leads to:
Increased dopamine release: Promotes wakefulness and enhances mood.
Reduced food intake: Promotes satiety and reduces appetite.
Modulation of reward pathways: Enhances the reinforcing effects of substances like cocaine.
生化学分析
Biochemical Properties
CP 94253 hydrochloride interacts with the serotonin 5-HT1B receptor . It has approximately 25× and 40× selectivity over the closely related 5-HT1D and 5-HT1A receptors . The nature of these interactions involves binding to the receptor, which can influence various biochemical reactions.
Cellular Effects
CP 94253 hydrochloride influences cell function by interacting with the 5-HT1B receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of CP 94253 hydrochloride involves its binding interactions with the 5-HT1B receptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of CP 94253 hydrochloride can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of CP 94253 hydrochloride can vary with different dosages in animal models
Metabolic Pathways
CP 94253 hydrochloride is involved in the serotonin pathway, interacting with the 5-HT1B receptor
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CP94253 involves several steps, starting with the preparation of the core pyrrolo[3,2-b]pyridine structure. The key steps include:
Formation of the pyridine ring: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the propoxy group: This step involves the alkylation of the pyridine ring with a propyl halide under basic conditions.
Formation of the tetrahydropyridine ring: This is achieved through a hydrogenation reaction, typically using a palladium catalyst under hydrogen gas.
Industrial Production Methods
Industrial production of CP94253 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled.
Use of continuous flow reactors: These reactors allow for better control over reaction parameters and can handle larger volumes of reactants.
化学反応の分析
Types of Reactions
CP94253 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the propoxy group, leading to the formation of an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation products: Aldehydes and carboxylic acids.
Reduction products: Piperidine derivatives.
Substitution products: Various alkyl or aryl derivatives.
類似化合物との比較
Similar Compounds
Sumatriptan: Another 5-HT1B receptor agonist used in the treatment of migraines.
Zolmitriptan: Similar to sumatriptan, used for migraine relief.
Naratriptan: Another triptan used for migraine treatment.
Uniqueness of CP94253
CP94253 is unique in its high selectivity for the 5-HT1B receptor, with approximately 25× and 40× selectivity over the closely related 5-HT1D and 5-HT1A receptors, respectively . This high selectivity makes it a valuable tool for studying the specific effects of 5-HT1B receptor activation without significant off-target effects.
特性
| 1. Design of the Synthesis Pathway: The synthesis pathway of CP 94253 hydrochloride involves the reaction of two key starting materials, 4-(4-chlorophenyl)-4-hydroxypiperidine and 3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-ol, followed by a series of chemical transformations to yield the final product. The synthesis pathway includes the protection of the hydroxyl group, the formation of an imine, and the reduction of the imine to yield the final product. 2. Starting Materials: - 4-(4-chlorophenyl)-4-hydroxypiperidine - 3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-ol - Sodium hydride (NaH) - Hydrochloric acid (HCl) - Methanol (MeOH) - Dimethylformamide (DMF) - Acetic anhydride (Ac2O) - Sodium acetate (NaOAc) - Palladium on carbon (Pd/C) - Hydrogen gas (H2) 3. Reaction: Step 1: Protection of the hydroxyl group 4-(4-chlorophenyl)-4-hydroxypiperidine is dissolved in DMF and treated with NaH to form the corresponding sodium salt. Acetic anhydride is added to the reaction mixture to protect the hydroxyl group, yielding 4-(4-chlorophenyl)-4-acetoxy-piperidine. Step 2: Formation of the imine 3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-ol is dissolved in DMF and treated with NaH to form the corresponding sodium salt. The protected piperidine is added to the reaction mixture, and the resulting imine is formed. Step 3: Reduction of the imine The imine is reduced using Pd/C as the catalyst and H2 gas as the reducing agent. The reaction mixture is then treated with HCl to yield CP 94253 hydrochloride. | |
CAS番号 |
131084-35-0 |
分子式 |
C15H19N3O |
分子量 |
257.33 g/mol |
IUPAC名 |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C15H19N3O/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11/h3-5,10,16-17H,2,6-9H2,1H3 |
InChIキー |
KWQWBZIGHIOKIO-UHFFFAOYSA-N |
SMILES |
CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl |
正規SMILES |
CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)
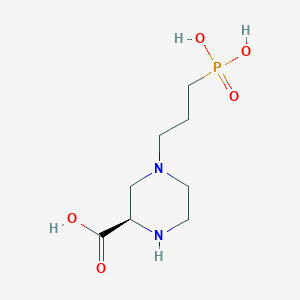


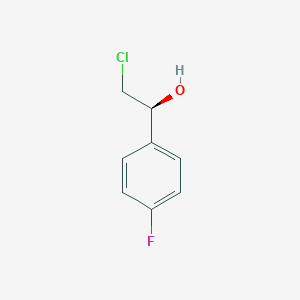
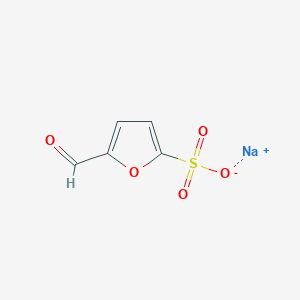
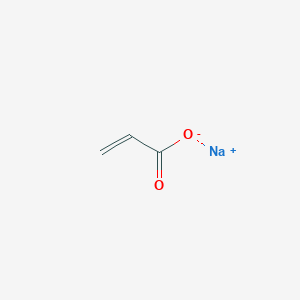
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)


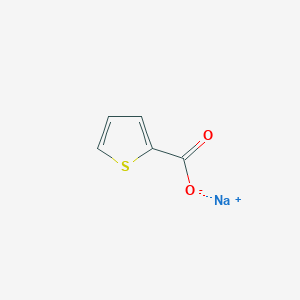
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)